molecular formula C21H20ClN3O2S B4546639 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B4546639
M. Wt: 413.9 g/mol
InChI Key: WLRWEJYZGQKAMZ-XMHGGMMESA-N
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Description

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(4-chlorophenyl)piperazine with 4-methoxybenzaldehyde in the presence of a thiazole precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the thiazole ring.

    Reduction: Reduction reactions may target the double bond in the benzylidene moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the piperazine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a saturated thiazole compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, thiazole derivatives are explored for their potential therapeutic applications. This compound could be a candidate for drug development, particularly in the treatment of diseases where its biological activity is beneficial.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. The exact pathways involved would depend on the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
  • (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of the methoxy group, for example, could influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-27-18-8-2-15(3-9-18)14-19-20(26)23-21(28-19)25-12-10-24(11-13-25)17-6-4-16(22)5-7-17/h2-9,14H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRWEJYZGQKAMZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 2
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 4
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 5
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Reactant of Route 6
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(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

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